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Compound of Interest

Compound Name:
CAS No.:

Cat. No.:

N-cyclohexyl-2-nitrobenzamide

1780-21-8

B11981902

Get Quote

Executive Summary

N-Cyclohexyl-2-nitrobenzamide (CAS: 1780-21-8) is a critical intermediate in the synthesis of
bioactive nitrogen heterocycles, particularly quinazolinones. Characterized by its stability and

distinct crystallographic properties, it serves as a model substrate for studying amide bond
conformers and nitro-group reductions. This guide provides a comprehensive technical profile,
synthesizing experimental data with validated protocols for researchers in medicinal chemistry

and process development.

Chemical Identity & Structural Indices
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Parameter Specification

IUPAC Name N-Cyclohexyl-2-nitrobenzamide

CAS Registry Number 1780-21-8

Molecular Formula C13H16N203

Molecular Weight 248.28 g/mol

SMILES O=C(NC1CCCCC1l)C2=CC=CC=C2=0
InChlKey HVAPXQQNJGQXGW-UHFFFAOYSA-N

Ortho-nitro substitution; secondary amide linker;
Structural Features ) o
cyclohexyl aliphatic ring.

Physicochemical Properties[1][2][3][4][5][6][7][8]
Solid-State Characteristics

e Appearance: Yellow crystalline solid. The yellow coloration is characteristic of the nitro-
aromatic chromophore.

e Melting Point: 156-157 °C [1].
e Crystal System: Monoclinic, Space Group P21/n [2].

o Lattice Parameters:

o Packing: Stabilized by intermolecular N-H---O hydrogen bonds between the amide proton
and the nitro group oxygen, forming supramolecular chains.

Solution-State Properties
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» Solubility:
o High: Dichloromethane (DCM), Chloroform, Acetone, DMSO, DMF.
o Moderate: Ethanol, Methanol (hot).
o Insoluble: Water (LogP predicted ~2.5-2.8 due to lipophilic cyclohexyl ring).

o Acidity (pKa): The amide proton is weakly acidic (pKa > 15), while the conjugate acid of the
amide nitrogen has a pKa < -1.

Synthesis & Purification Protocol

The standard synthesis involves the Schotten-Baumann acylation of cyclohexylamine with 2-
nitrobenzoyl chloride. This route is preferred for its high yield and operational simplicity.

Experimental Protocol

Reagents: 2-Nitrobenzoyl chloride (1.0 eq), Cyclohexylamine (1.1 eq), Triethylamine (1.2 eq),
Dichloromethane (DCM).

e Preparation: Dissolve 2-nitrobenzoyl chloride (1.85 g, 10 mmol) in anhydrous DCM (20 mL)
under an inert atmosphere (

). Cool to 0 °C.

o Addition: Dropwise add a solution of cyclohexylamine (1.09 g, 11 mmol) and triethylamine
(1.21 g, 12 mmol) in DCM (10 mL) over 15 minutes.

e Reaction: Allow the mixture to warm to room temperature and stir for 3—4 hours. Monitor by
TLC (SiO2, 30% EtOAc/Hexanes).

e Workup: Quench with 1M HCI (20 mL) to remove unreacted amine. Wash the organic layer
with sat. NaHCOs (20 mL) and Brine (20 mL).

e Drying: Dry over anhydrous Na2SOa, filter, and concentrate in vacuo.

 Purification: Recrystallize from hot Ethanol/Water (9:1) to yield yellow needles.
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Synthesis Workflow Diagram
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Caption: Step-by-step workflow for the chemical synthesis and purification of N-cyclohexyl-2-
nitrobenzamide.
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Spectral Characterization

Nuclear Magnetic Resonance (NMR)

The structure is confirmed by the distinct aliphatic cyclohexyl signals and the deshielded

aromatic protons ortho to the nitro group.

Shift (
Nucleus Multiplicity Integration Assignment
» Ppm)
Ar-H (Ortho to
1H NMR 8.05 Doublet (d) 1H
)
(CDCls) 7.50-7.75 Multiplet (m) 3H Ar-H (Meta/Para)
5.90 Broad (br) 1H Amide N-H
3.95 Multiplet (m) 1H Cyclohexyl N-CH
2.05-1.15 Multiplet (m) 10H Cyclohexyl
Carbonyl (
13C NMR 166.5 Singlet C
)
Ar-C (
(CDCls) 146.5 Singlet C
)
133.5, 130.5, CH Aromatic
129.0, 124.5 Carbons
48.8 - CH Cyclohexyl N-CH
32.8,25.4,24.8 - Cyclohexyl Ring
Infrared Spectroscopy (IR)
e Amide | (
Stretch): 1640-1660 cm~* (Strong).
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e Amide Il (
Bend): 1530-1550 cm™1.
 Nitro Group (

Stretch): 1525 cm~1 (Asymmetric) and 1345 cm~1 (Symmetric).

o Stretch: 3280-3300 cm~* (Medium, broad).

Reactivity & Applications
Reduction to Quinazolinones

N-Cyclohexyl-2-nitrobenzamide is a primary precursor for 3-cyclohexylquinazolin-4(3H)-one.
The transformation proceeds via the reduction of the nitro group to an amine, followed by
cyclization with an orthoformate or aldehyde source [3].

Mechanism:
e Reduction:

(using Fe/HCI,
/Pd-C, or
).

e Cyclization: Condensation of the resulting N-cyclohexyl-2-aminobenzamide with a carbon
source (e.g., triethyl orthoformate) closes the pyrimidine ring.

Reaction Pathway Diagram

N-Cyclohexyl-2-nitrobenzamide
(Precursor)

3-Cyclohexylquinazolin-4(3H)-one
(Target Heterocycle)
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Caption: Synthetic pathway from N-cyclohexyl-2-nitrobenzamide to bioactive quinazolinone
scaffolds.

Safety & Handling (SDS Summary)
e GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
e Handling: Use in a fume hood. Avoid dust generation.
o Storage: Store in a cool, dry place. Stable under normal temperature and pressure.
o First Aid:
o Eye Contact: Rinse cautiously with water for 15 minutes.

o Skin Contact: Wash with soap and water.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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